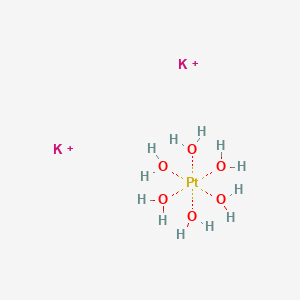
Potassium hexahydroxoplatinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hexahydroxoplatinate, also known as dipotassium hexahydroxyplatinate, is a chemical compound with the formula K₂[Pt(OH)₆]. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties. The compound is known for its high stability and solubility in water, making it a valuable reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hexahydroxoplatinate can be synthesized through the reaction of potassium hydroxide with hexachloroplatinic acid. The reaction typically involves the following steps:
- Dissolution of hexachloroplatinic acid in water.
- Addition of potassium hydroxide to the solution.
- Heating the mixture to facilitate the reaction.
- Crystallization of the product from the solution.
The reaction can be represented as: [ H₂[PtCl₆] + 6KOH → K₂[Pt(OH)₆] + 6KCl ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The process may include additional purification steps such as filtration and recrystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: Potassium hexahydroxoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form elemental platinum or lower oxidation state platinum compounds.
Substitution: The hydroxide ligands can be substituted with other ligands such as halides or organic ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligand exchange reactions using halide salts or organic ligands.
Major Products Formed:
Oxidation: Platinum oxides or higher oxidation state platinum complexes.
Reduction: Elemental platinum or platinum(II) complexes.
Substitution: Various platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Potassium hexahydroxoplatinate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum compounds and catalysts.
Biology: Employed in biochemical assays and as a reagent for detecting certain biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its platinum content.
Industry: Utilized in electroplating, catalysis, and as a component in fuel cells.
Mecanismo De Acción
The mechanism of action of potassium hexahydroxoplatinate involves its ability to interact with various molecular targets. In catalysis, the compound acts as a source of platinum, which can facilitate various chemical reactions by providing active sites for reactants. In biological systems, the compound can interact with cellular components, potentially leading to cytotoxic effects that are useful in cancer treatment .
Comparación Con Compuestos Similares
Sodium hexahydroxoplatinate: Similar in structure but uses sodium instead of potassium.
Ammonium hexahydroxoplatinate: Uses ammonium ions instead of potassium.
Hexachloroplatinic acid: A precursor for the synthesis of potassium hexahydroxoplatinate.
Uniqueness: this compound is unique due to its high solubility in water and stability, making it a versatile reagent in various applications. Compared to similar compounds, it offers distinct advantages in terms of ease of handling and reactivity .
Propiedades
Fórmula molecular |
H12K2O6Pt+2 |
|---|---|
Peso molecular |
381.37 g/mol |
Nombre IUPAC |
dipotassium;platinum;hexahydrate |
InChI |
InChI=1S/2K.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
Clave InChI |
LTROBPQZKJGHPB-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.[K+].[K+].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)
![N-{1-[(diphenylmethyl)amino]-2-methyl-1-oxopropan-2-yl}-N-methylpyridine-2-carboxamide](/img/structure/B12451329.png)
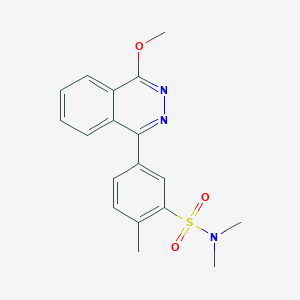
![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)
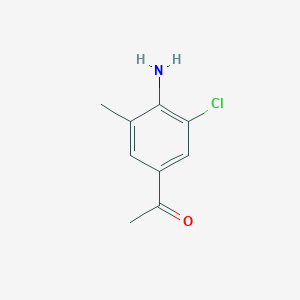
![N-[2-(2-cyclohexylidenehydrazinyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12451352.png)
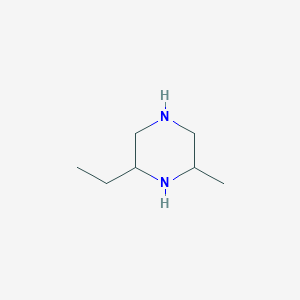
![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
![N,N'-bis[(E)-(4-fluorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12451368.png)
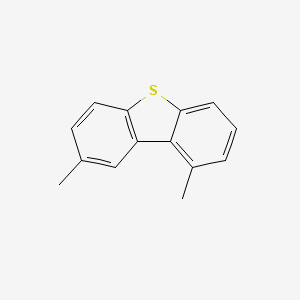
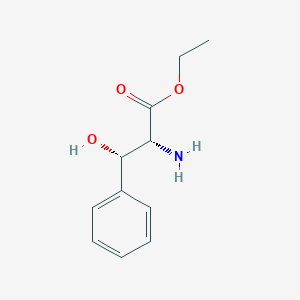
![N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B12451393.png)
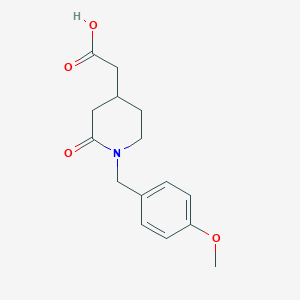
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12451408.png)
